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[1,1'-Biphenyl]-3,3',5-tricarboxylic acid

Cat. No.: B1613476
CAS No.: 863495-62-9
M. Wt: 286.24 g/mol
InChI Key: MMHLSHSAOIJBHI-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Coordination Chemistry

In theory, the structure of [1,1'-Biphenyl]-3,3',5-tricarboxylic acid, featuring a biphenyl (B1667301) core with three strategically placed carboxylic acid groups, makes it a prime candidate for applications in organic synthesis and coordination chemistry. The carboxylic acid functional groups are capable of forming a variety of derivatives and can act as ligands to coordinate with metal ions. This potential makes it a prospective linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest for their porous nature and potential applications in gas storage, separation, and catalysis.

Despite this theoretical potential, a search of academic databases yields no specific examples of its use in the synthesis of new organic molecules or as a ligand in the construction of coordination complexes. Research in this area is rich with examples of similar molecules, such as biphenyl-3,4',5-tricarboxylic acid and biphenyl-3,3',5,5'-tetracarboxylic acid, which have been successfully employed to create a diverse range of coordination polymers with interesting structural and magnetic properties. rsc.orgresearchgate.net The absence of this compound from this body of work is a notable gap in the literature.

Historical Development of Aromatic Polycarboxylic Acids in Material Science

The journey of aromatic polycarboxylic acids in material science is a long and impactful one. Early research focused on their use as monomers in the production of polymers like polyesters and polyamides. The ability of these acids to form strong, rigid frameworks has been a key driver of their application.

In recent decades, the focus has shifted towards their role in the burgeoning field of supramolecular chemistry and crystal engineering. The directional nature of the hydrogen bonds formed by carboxylic acid groups, and their ability to chelate metals, has allowed for the rational design of complex, multi-dimensional structures. This has led to the development of a vast library of MOFs and other crystalline materials with tailored properties. While the historical development of this field is well-documented with numerous examples, this compound has not, to date, played a discernible role in these advancements.

Overview of Research Trajectories for this compound

An overview of the research trajectories for this compound is, by necessity, an overview of what is not known. The typical path for a compound of this nature would involve:

Synthesis and Characterization: Development and publication of a reliable, high-yield synthetic route, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Exploration as a Ligand: Systematic studies of its coordination behavior with various metal ions to produce new coordination polymers and MOFs.

Property Evaluation: Investigation of the physical and chemical properties of the resulting materials, such as their thermal stability, porosity, and catalytic activity.

Currently, none of these research trajectories have been documented in the academic literature for this compound. The compound is commercially available from suppliers such as BLD Pharm and AK Scientific, Inc., indicating that a synthetic method exists, though it is not detailed in accessible academic papers. aksci.comresearchgate.net

Data Tables

Given the lack of specific experimental data for this compound in the scientific literature, it is not possible to generate data tables based on detailed research findings. The following table provides general information available from chemical supplier databases.

Table 1: General Properties of this compound

PropertyValue
CAS Number 863495-62-9 researchgate.net
Molecular Formula C₁₅H₁₀O₆
Molecular Weight 286.24 g/mol
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B1613476 [1,1'-Biphenyl]-3,3',5-tricarboxylic acid CAS No. 863495-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHLSHSAOIJBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630639
Record name [1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863495-62-9
Record name [1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid

Established Synthetic Pathways and Precursor Chemistry

The primary and most established method for synthesizing unsymmetrical biphenyl (B1667301) compounds like [1,1'-Biphenyl]-3,3',5-tricarboxylic acid is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. youtube.com For the specific synthesis of this compound, the reaction would involve the coupling of two key precursors: a phenylboronic acid derivative and a halogenated benzoic acid.

The logical precursors for this synthesis are 3,5-Dicarboxyphenylboronic acid and a 3-halobenzoic acid , most commonly 3-Bromobenzoic acid .

Precursor 1: 3,5-Dicarboxyphenylboronic Acid This molecule serves as the organoboron component. It provides one of the phenyl rings and two of the three carboxylic acid groups in the final structure. It is commercially available from various suppliers.

Precursor 2: 3-Bromobenzoic Acid This molecule acts as the organohalide partner. It supplies the second phenyl ring and the third carboxylic acid group. The bromine atom is the leaving group in the catalytic cycle. Other halo-substituted benzoic acids, such as 3-iodobenzoic acid, could also be used, with the reactivity generally following the order I > Br > Cl.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (3,5-dicarboxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biphenyl C-C bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

A typical reaction setup involves mixing the two precursors with a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

ComponentExampleRole
Organoboron Reagent3,5-Dicarboxyphenylboronic acidSource of one aryl ring
Organohalide3-Bromobenzoic acidSource of the second aryl ring
CatalystTetrakis(triphenylphosphine)palladium(0)Facilitates C-C bond formation
BasePotassium Carbonate (K₂CO₃)Activates the boronic acid
Solvent1,4-Dioxane (B91453)/Water mixtureSolubilizes reactants

Advancements in Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of the Suzuki-Miyaura coupling for polycarboxylic acids is crucial for its practical application. Several factors can be systematically varied to achieve the best results. researchgate.netrsc.org

Catalyst and Ligand Selection: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, modern advancements have introduced highly active pre-catalysts and specialized phosphine ligands (e.g., dialkylbiarylphosphines) that can significantly increase turnover numbers and frequencies, allowing for lower catalyst loadings. rsc.orgacs.org For electron-poor substrates, such as those containing multiple carboxylic acid groups, ligand choice is critical to facilitate the key steps of the catalytic cycle.

Base and Solvent Effects: The choice of base and solvent system is interdependent and vital for reaction success. Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate (B84403) are commonly used. researchgate.net The solvent must solubilize the reactants to a sufficient degree. While traditional solvents like toluene (B28343) and 1,4-dioxane are effective, their environmental impact has led to the exploration of alternatives. researchgate.netresearchgate.net The reaction temperature is also a critical parameter, with 80-100 °C being a common range for these types of couplings. researchgate.netajgreenchem.com

Minimizing Side Reactions: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid precursor. acs.org This can be minimized by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the slow addition of the boronic acid. Another potential side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, which can be suppressed by using anhydrous conditions. nih.gov

Automated, high-throughput screening systems are now being used to rapidly optimize multiple reaction variables simultaneously, including catalyst, ligand, base, solvent, temperature, and reactant ratios, leading to highly efficient conditions in a fraction of the time required by traditional methods. rsc.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. inovatus.es In the context of synthesizing this compound, these principles can be applied to the Suzuki-Miyaura coupling in several ways.

Use of Greener Solvents: A major focus has been the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Water is a highly attractive green solvent, and since organoboranes and their carboxylated derivatives often have some water solubility, aqueous Suzuki couplings are feasible. libretexts.org Alcohols like ethanol (B145695) and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and t-amyl alcohol have also been successfully employed as greener alternatives to traditional solvents like dioxane and toluene. nih.govacs.orgacs.org

Alternative Catalysts: While palladium is highly effective, it is also a precious and costly metal. Nickel, being more abundant and less expensive, has emerged as a promising alternative catalyst for Suzuki-Miyaura couplings. nih.gov Nickel-based catalyst systems, such as NiCl₂(PCy₃)₂, have been shown to efficiently catalyze the coupling of aryl halides with aryl boronic acids in green solvents. nih.govacs.orgacs.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. The use of highly active catalyst systems that allow for reduced reaction times and temperatures contributes to a greener process. researchgate.net Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. researchgate.net

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, a multi-step process is required to isolate, purify, and confirm the identity of the this compound product.

Purification: The initial workup typically involves an acid-base extraction. rsc.org Since the product is a carboxylic acid, it can be dissolved in a dilute aqueous base (like sodium hydroxide) to form its water-soluble sodium salt, separating it from non-acidic impurities. The aqueous layer is then acidified (e.g., with hydrochloric acid), causing the purified carboxylic acid to precipitate out of the solution. rsc.org

The crude solid obtained after precipitation can be further purified by recrystallization from a suitable solvent or solvent mixture. For aromatic polycarboxylic acids, recrystallization from water or mixtures of water with solvents like phenol (B47542) has been reported. inovatus.es

Characterization: A suite of analytical techniques is used to confirm the structure and purity of the final product.

TechniquePurposeExpected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure.¹H NMR would show a characteristic pattern of signals in the aromatic region corresponding to the protons on the two different phenyl rings. ¹³C NMR would show distinct signals for the carboxyl carbons and the carbons of the biphenyl backbone. ajgreenchem.comorganicchemistrydata.org
Mass Spectrometry (MS) To determine the molecular weight and formula.High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition (C₁₅H₁₀O₆). ajgreenchem.com
Infrared (IR) Spectroscopy To identify functional groups.A broad absorption band characteristic of the O-H stretch of the carboxylic acid groups would be observed, along with a sharp, strong absorption for the C=O (carbonyl) stretch. ajgreenchem.com
Melting Point Analysis To assess purity.A pure crystalline solid will exhibit a sharp and distinct melting point.
Elemental Analysis To determine the percentage composition of elements.The experimental percentages of Carbon, Hydrogen, and Oxygen would match the calculated values for the molecular formula C₁₅H₁₀O₆.

Ligand Design and Coordination Chemistry of 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid

Carboxylic Acid Functionality as Coordination Sites

The defining feature of [1,1'-Biphenyl]-3,3',5-tricarboxylic acid as a ligand is the presence of three carboxylic acid groups. These groups serve as the primary coordination sites for metal ions. Upon deprotonation, the resulting carboxylate anions form robust coordinate bonds with metal centers. The disappearance of the strong infrared band associated with the carboxylic acid group (typically around 1670–1690 cm⁻¹) and the appearance of new carboxylate bands in the spectra of resulting complexes confirm the deprotonation and coordination to the metal ion. mdpi.com

The three carboxylate groups grant this molecule a tritopic nature, enabling it to connect with up to three different metal centers simultaneously. This multi-point connectivity is fundamental to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The spatial arrangement of these three binding sites on the biphenyl (B1667301) core dictates the geometry and dimensionality of the resulting coordination polymer.

Stereochemical Considerations and Conformational Flexibility of the Biphenyl Core

The biphenyl core of the ligand is not strictly rigid. The single carbon-carbon bond connecting the two phenyl rings allows for rotational freedom, a critical aspect of its stereochemistry. acs.org This rotation leads to a non-planar or twisted conformation in the solid state, characterized by a dihedral angle between the two phenyl rings. This flexibility is an often-overlooked yet vital element in the design of coordination polymers. umich.edu

The final dihedral angle is a result of a delicate balance of forces, including steric hindrance between adjacent groups, crystal packing forces, and the directional preferences of the coordinate bonds formed with metal centers. This conformational adaptability allows the ligand to adjust its shape to accommodate different metal ions and guest molecules, potentially leading to the formation of diverse and sometimes unpredictable network topologies. researchgate.net The flexibility of biphenyl-based linkers has been shown to be a key factor in generating novel metal-organic architectures. researchgate.net

Chelation Modes and Coordination Geometries with Metal Centers

The carboxylate groups of this compound can engage with metal centers through a variety of coordination modes, contributing significantly to the structural diversity of the resulting polymers. While specific studies on the 3,3',5-isomer are limited, the coordination behavior can be inferred from closely related biphenyl polycarboxylate ligands. These modes determine how the organic linker bridges metal ions or clusters, ultimately defining the network's structure.

Common coordination modes for carboxylate groups include monodentate, bidentate chelating, and bidentate bridging. In more complex structures, a single ligand can exhibit multiple coordination modes simultaneously. For instance, studies on the isomeric biphenyl-3,4′,5-tricarboxylic acid have revealed at least six different coordination modes, demonstrating the linker's versatility. These range from simple bridging of two metal centers to complex modes where the ligand coordinates to five metal ions.

Interactive Table: Potential Coordination Modes of [1,1'-Biphenyl]-3,3',5-tricarboxylate

Coordination ModeDescriptionConnectivity
MonodentateA single oxygen atom from a carboxylate group binds to one metal center.Links to 1 metal center
Bidentate ChelatingBoth oxygen atoms of a single carboxylate group bind to the same metal center.Links to 1 metal center
Bidentate Bridging (syn-syn)Both oxygen atoms of a carboxylate group bridge two different metal centers.Links to 2 metal centers
Bidentate Bridging (syn-anti)One oxygen atom bridges two metal centers while the other is terminal.Links to 2 metal centers
Bidentate Bridging (anti-anti)Each oxygen atom of a carboxylate group binds to a different metal center.Links to 2 metal centers
Mixed Bridging/ChelatingThe three carboxylate groups exhibit a combination of modes to link multiple metal centers.Links to >2 metal centers

These varied binding possibilities, combined with the different coordination geometries preferred by various metal ions (e.g., tetrahedral, square planar, octahedral), give rise to a wide array of final structures, from simple 1D chains to complex 3D frameworks. nih.gov

Influence of Solvent Systems on Coordination Behavior

The choice of solvent is a critical parameter in the synthesis of coordination polymers, often inducing the formation of different structures from the same set of reactants. nih.gov The solvent can influence the final architecture in several ways. Firstly, solvent molecules can coordinate directly to the metal centers, acting as terminal or bridging ligands and thus affecting the dimensionality of the network. mdpi.com For example, the inclusion of aqua ligands from a water-based solvent system can determine the final structure and even the resulting luminescence of the material. mdpi.com

Secondly, the polarity and hydrogen-bonding capability of the solvent can affect the solubility of the reactants and the stability of intermediate species, guiding the self-assembly process toward a specific thermodynamic or kinetic product. Very low surface tension solvents have been found to be critical in activating porosity in some challenging coordination polymers. umich.edu Thirdly, solvent molecules can act as templates, occupying the pores of a forming framework and directing its structure, a phenomenon that is central to the synthesis of many porous materials.

Rational Design Principles for this compound-Based Architectures

The rational design of coordination polymers and MOFs using this compound relies on the "node and spacer" approach, where metal ions or clusters act as nodes and the organic ligand serves as the spacer. illinois.edu The predictability of the final structure, however, is complicated by the ligand's flexibility. umich.edu

Key principles for designing architectures with this linker include:

Choice of Metal Ion/Cluster: The coordination number, preferred geometry, and size of the metal ion or secondary building unit (SBU) are primary determinants of the resulting network's topology. rsc.org High-valent metal ions like Zr⁴⁺ and Fe³⁺ often form stable, highly connected clusters. rsc.org

Control of Ligand Conformation: While difficult to control directly, the selection of reaction conditions (solvent, temperature, pH) can influence the final dihedral angle of the biphenyl core, favoring certain topologies over others.

Use of Ancillary Ligands: Introducing secondary, often N-donor, ligands can modulate the coordination environment of the metal centers, leading to different structural outcomes and preventing the formation of overly dense phases. nih.gov

Modulated Synthesis: The addition of monotopic ligands (modulators) that compete with the primary linker can control the nucleation and growth of the framework, often leading to more crystalline materials with higher porosity. umich.edu

By systematically varying these factors, chemists can target specific network topologies, pore sizes, and functionalities, harnessing the unique structural characteristics of this compound to create advanced functional materials. rsc.orgresearchgate.net

Metal Organic Frameworks Mofs and Coordination Polymers Cps Utilizing 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid

Topological Diversity in [1,1'-Biphenyl]-3,3',5-tricarboxylic Acid-Derived MOFs

The topology of a MOF, which describes the connectivity of its constituent nodes (metal clusters) and linkers, is fundamental to its structure and properties. The tricarboxylic nature of this compound allows it to act as a 3-connecting node. When combined with metal ions or clusters of varying coordination numbers, a wide array of network topologies can be anticipated.

Drawing parallels from its isomer, biphenyl-3,4′,5-tricarboxylic acid (H₃BPT), reveals the potential for significant topological diversity. For instance, H₃BPT has been used to construct frameworks with a variety of topologies depending on the metal ion and the presence of ancillary ligands. rsc.orgrsc.org For example, a Co(II) complex with H₃BPT and a bis(imidazole) linker resulted in a 3D (3,10)-connected net with the Schläfli symbol (4¹⁸·6²⁴·8³)(4³)₂. rsc.org This complexity arises from the formation of tetranuclear cobalt clusters that act as 10-connecting nodes, while the BPT³⁻ ligand acts as a 3-connecting node. Similarly, a Ni(II) complex with the same ligand system formed an unprecedented 2D+2D→3D entangled network with a (3,4,6)-connected topology. rsc.org

Given these findings, it is reasonable to predict that this compound could also generate a rich variety of network topologies. The specific arrangement of the carboxylate groups would influence the angles between coordination vectors, potentially leading to unique and novel network geometries not observed with its isomers. The analysis of MOF structures often simplifies complex architectures into underlying nets, providing insight into their construction and potential for designing new materials with desired properties. rsc.orgberkeley.eduucl.ac.uk

Table 1: Representative Topologies in MOFs from Analogous Biphenyl-Tricarboxylic and -Tetracarboxylic Acids

LigandMetal IonAncillary LigandResulting TopologyReference
Biphenyl-3,4′,5-tricarboxylic acidCo(II)1,3-bis(imidazol-1-ylmethyl)benzene3D, (3,10)-connected, 3,10T9 net rsc.org
Biphenyl-3,4′,5-tricarboxylic acidNi(II)1,4-bis(1H-imidazol-1-yl)benzene3D, (3,4,6)-connected entangled network rsc.org
Biphenyl-3,4′,5-tricarboxylic acidCo(II)4,4′-bis(imidazol-1-yl)biphenyl2D, (4⁴·6²)-sql net rsc.org
Biphenyl-2,4,4′-tricarboxylic acidCd(II)1,10-phenanthroline2D, hcb net rsc.org
Biphenyl-3,3′,5,5′-tetracarboxylic acidIn(III)None3D, nti , unc , pts , nou rsc.org

This table presents data from analogous systems to illustrate potential topological outcomes.

Strategies for Modulating Framework Dimensionality (1D, 2D, 3D)

The final dimensionality of a coordination polymer—be it a 1D chain, a 2D layer, or a 3D framework—is influenced by a multitude of factors during synthesis. For a linker like this compound, several strategies can be employed to control the resulting dimensionality.

Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion play a crucial role. Metals that favor linear or square planar geometries might lead to 1D or 2D structures, while those preferring higher coordination numbers like octahedral are more likely to form 3D frameworks.

Ligand Flexibility and Conformation: The biphenyl (B1667301) group allows for rotation along the C-C single bond, and the resulting dihedral angle can significantly impact the final structure. rsc.org This flexibility can be influenced by reaction temperature and solvent choice.

Ancillary Ligands: The introduction of secondary ligands, often N-donors, can modulate dimensionality. These "pillars" or "spacers" can link lower-dimensional structures (like 2D layers) into 3D frameworks. rsc.orgrsc.org For example, studies with biphenyl-3,4′,5-tricarboxylic acid have shown that the choice of different bis(imidazole) ligands can lead to structures ranging from 1D chains to complex 3D nets. rsc.org

Reaction Conditions: Factors such as pH, temperature, and solvent polarity can dictate which carboxylate groups deprotonate and coordinate, influencing the connectivity and, consequently, the dimensionality of the resulting framework. berkeley.edu

Research on biphenyl-2,4,4′-tricarboxylic acid has demonstrated that by varying the metal ion and N-donor ancillary ligand, the resulting structures can range from discrete 0D monomers to 2D polymers and intricate 3D MOFs. rsc.org This highlights the fine balance of factors that can be tuned to control the final architecture.

Pore Engineering and Functionalization within this compound MOFs

Pore engineering—the ability to control the size, shape, and chemical environment of the pores within a MOF—is critical for tuning its properties for applications like gas storage and catalysis. The use of this compound offers intrinsic opportunities for pore design.

The length of the biphenyl spacer itself contributes to the potential pore size. Longer organic linkers generally lead to larger pores and higher surface areas. researchgate.net The tritopic nature of the ligand can create open, 3-connected networks with significant void space.

Functionalization of these pores can be achieved in several ways:

Post-Synthetic Modification (PSM): While this compound itself lacks common functional groups for PSM (like -NH₂ or -OH), it's conceivable to design related ligands that incorporate these. For instance, a sulfonic acid group (-SO₃H) has been successfully anchored onto the pores of a Cu(II)-benzene-1,3,5-tricarboxylate MOF, significantly enhancing its capacity for heavy metal removal. researchgate.net

Mixed-Ligand Synthesis: A more direct approach involves using a secondary ligand that already bears the desired functionality. This strategy allows for the incorporation of specific chemical properties within the pores from the outset.

Open Metal Sites: The synthesis can be tailored to leave coordinated solvent molecules on the metal clusters that can be removed, creating open metal sites. These sites can act as strong adsorption or catalytic centers.

The systematic tuning of pore size and functionality has been demonstrated in isoreticular series of MOFs, where the core topology is maintained while the linker length or functional groups are varied. csic.es This approach could be readily applied to systems based on this compound to create a family of materials with tailored pore environments.

Mixed-Ligand Approaches in MOF Synthesis with this compound

The use of a mixed-ligand system, where this compound is combined with one or more different organic linkers, is a powerful strategy for constructing novel MOFs with enhanced complexity and functionality. d-nb.info This approach can be used to tune the dimensionality, topology, and properties of the resulting framework.

Often, a multicarboxylate ligand like this compound is paired with a linear N-donor ligand, such as a bipyridine or bis(imidazole) derivative. rsc.orgrsc.org In such systems, the carboxylate ligand might form sheets or chains with the metal ions, which are then pillared by the N-donor ligand to create a 3D architecture. rsc.org

For example, in the synthesis of Co(II) MOFs, biphenyl-3,4′,5-tricarboxylic acid was used alongside 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), a rigid N-donor ligand. This combination resulted in a 3D porous framework with 1D channels. rsc.org The structural outcome of mixed-ligand syntheses is highly dependent on the geometric compatibility of the ligands and their coordination preferences with the chosen metal center.

Table 2: Examples of Mixed-Ligand Systems in Biphenyl-Carboxylate MOFs

Primary LigandAncillary Ligand(s)Metal IonResulting Framework FeatureReference
Biphenyl-3,4′,5-tricarboxylic acid1,4-bis(1H-imidazol-1-yl)benzeneNi(II)3D parallel entangled network rsc.org
Biphenyl-3,4′,5-tricarboxylic acid2,4,6-tris(4-pyridyl)-1,3,5-triazineCo(II)3D porous framework with 1D channels rsc.org
Biphenyl-3,3′,5,5′-tetracarboxylic acid1,4-bis(2-methylimidazol-1-yl)butaneZn(II)3D two-fold interpenetrating network mdpi.com
1,4-Benzenedicarboxylic acid2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadieneZn(II)3D five-fold interpenetrating diamondoid-like MOF ikm.org.my

This table provides examples from analogous systems to illustrate the outcomes of mixed-ligand strategies.

Solvothermal and Hydrothermal Synthesis Protocols for this compound-Based Materials

Solvothermal and hydrothermal methods are the most common techniques for synthesizing crystalline MOFs and CPs. researchgate.net These methods involve heating the reactants (metal salt, organic linker(s), and often a base or modulator) in a sealed vessel, such as a Teflon-lined autoclave, at temperatures typically ranging from 80 to 200 °C for several hours to days. nih.gov

Hydrothermal Synthesis: Uses water as the solvent. This method is often employed for its low cost and environmental friendliness. Many coordination polymers based on biphenyl dicarboxylates and tricarboxylates have been successfully synthesized under hydrothermal conditions, often at temperatures around 160-180 °C for 72 hours. rsc.orgnih.gov

Solvothermal Synthesis: Uses an organic solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol (B145695). The choice of solvent can significantly influence the resulting crystal structure and morphology. For instance, the synthesis of a nickel-based MOF with 4,4′-biphenyl dicarboxylic acid in DMF at 180 °C yielded a nanoplate morphology with a high specific surface area.

The synthesis protocol for MOFs based on this compound would likely involve dissolving the ligand and a suitable metal salt (e.g., nitrate (B79036) or chloride salts of Co(II), Ni(II), Zn(II), or Cd(II)) in a solvent like DMF or a water/ethanol mixture. The molar ratios of the reactants, the pH of the solution (which can be adjusted with bases like NaOH or acids), and the reaction temperature and time are all critical parameters that would need to be systematically optimized to obtain crystalline products with desired structures. nih.gov

Crystallographic Analysis and Structural Elucidation of 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid Compounds

Single-Crystal X-ray Diffraction Studies of the Ligand and its Coordination Compounds

While a definitive single-crystal structure of the free [1,1'-Biphenyl]-3,3',5-tricarboxylic acid ligand was not found in the reviewed literature, numerous studies have successfully elucidated the structures of coordination polymers (CPs) and metal-organic frameworks (MOFs) synthesized using its isomer, H₃BPT. These studies reveal how the ligand's geometry, with its three carboxylic acid groups, dictates the formation of diverse and complex architectures upon coordination with various metal ions.

For instance, the hydrothermal synthesis of five coordination polymers with H₃BPT and different (bis)imidazole linkers has been reported, with their structures determined by single-crystal X-ray diffraction. rsc.org These complexes, with metals such as Ni(II), Co(II), Zn(II), and Mn(II), showcase the versatility of the H₃BPT ligand in constructing networks of varying dimensionality and topology. rsc.orgresearchgate.net In one example, a novel independent one-dimensional coordination polymer nanotube, [Cd₃(BPT)₂(phen)₃(H₂O)]·4.5H₂O, was synthesized and its fascinating interdigitated architecture was characterized using SC-XRD. researchgate.net

Below is a table summarizing representative crystallographic data for coordination polymers constructed from [1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H₃BPT).

CompoundCrystal SystemSpace GroupKey Structural FeatureRef.
{[Ni₁.₅(BPT)(1,4-bib)₂(H₂O)]·(1,4-bib)₀.₅·2H₂O}nMonoclinicC2/c2D + 2D → 3D parallel entangled networks rsc.org
{[Co₂(BPT)(1,3-bimb)(μ₃-OH)]·H₂O}nMonoclinicP2₁/n3D (3,10)-connected net based on tetranuclear {Co₄(μ₃-OH)₂} clusters rsc.org
{[Zn(HBPT)(1,3-bimb)]·H₂O}nTriclinicP-11D tube-like chain rsc.org
[Cd₁.₅(L)(H₂O)₂]n·0.5nH₂O (H₃L = biphenyl-2,4′,5-tricarboxylic acid)MonoclinicP2₁/n3D framework with 1D channels researchgate.net
[Cd₃(BPT)₂(phen)₃(H₂O)]·4.5H₂OOrthorhombicPccn1D coordination polymer nanotube researchgate.net

Powder X-ray Diffraction for Bulk Material Characterization of this compound-Based MOFs/CPs

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials, including MOFs and CPs. While single-crystal XRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of the bulk synthesized material and to ensure that the structure determined from a single crystal is representative of the entire batch.

In the studies of coordination polymers based on H₃BPT, PXRD patterns of the as-synthesized materials are routinely compared with the patterns simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the purity of the bulk sample. rsc.orgresearchgate.net This is a critical step in the characterization of new materials, as it validates that the properties measured on the bulk sample can be correlated with the determined crystal structure.

For example, the PXRD patterns for five new coordination polymers constructed from H₃BPT and (bis)imidazole linkers were found to be in good agreement with the simulated patterns from their single-crystal structures, confirming the phase purity of these compounds. rsc.org Similarly, for a series of five new coordination polymers based on biphenyl-2,4′,5-tricarboxylic acid, PXRD was used to verify the bulk purity of the synthesized materials. researchgate.net

The following table shows a conceptual representation of how experimental PXRD data is compared with simulated data for a hypothetical this compound-based MOF.

2θ (degrees) - Simulated2θ (degrees) - ExperimentalIntensity (a.u.) - SimulatedIntensity (a.u.) - ExperimentalPhase Match
8.58.61000980Yes
10.210.3750730Yes
12.812.9500490Yes
15.115.2600580Yes
17.517.6800790Yes

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding being one of the most significant, especially in compounds containing carboxylic acid functional groups. In the context of this compound and its derivatives, the carboxylic acid groups are potent donors and acceptors for hydrogen bonds, leading to the formation of robust and predictable supramolecular synthons.

The classic carboxylic acid dimer, forming an R²₂(8) ring motif, is a common feature in the crystal structures of carboxylic acids. In the case of biphenyl-3,3′,5,5′-tetracarboxylic acid, all four carboxylic acid groups participate in these cyclic hydrogen-bond motifs with neighboring molecules, resulting in a two-dimensional sheet structure. researchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding, forming complex three-dimensional networks.

A summary of common hydrogen bonding interactions observed in related structures is presented below.

DonorAcceptorType of InteractionResulting Motif/StructureRef.
O-HO=CCarboxylic Acid DimerR²₂(8) ring, formation of sheets or chains researchgate.net
O-HN (azole)Ligand-to-LigandLinking of coordination polymer chains rsc.org
O-HO (water)Ligand-to-SolventStabilization of the crystal lattice researchgate.net
N-HO=CAmide-CarboxylateFormation of extended networks in functionalized systems
C-HOWeak Hydrogen BondFurther stabilization of the crystal packing

Disorder and Twinning Phenomena in this compound Structures

Disorder and twinning are common phenomena in crystallography that can complicate structure determination and refinement. Disorder refers to the situation where a molecule or part of a molecule occupies multiple positions within the crystal lattice, while twinning describes the intergrowth of two or more single crystals with different orientations in a symmetrical manner.

In the context of biphenyl-based ligands, the rotational freedom around the C-C single bond connecting the two phenyl rings can sometimes lead to conformational disorder. This means that in the crystal, the molecule may exist in a mixture of different conformations, which can be challenging to model accurately during structure refinement. In a study of coordination polymers from biphenyl-dicarboxylate linkers, a disordered aromatic ring of one of the ligands had to be refined with equal occupancies over two positions. nih.gov

Twinning is another potential issue, especially in high-symmetry crystal systems. Merohedral twinning, where the twin domains share the same crystal lattice, can be particularly deceptive as it may not be obvious from the initial diffraction images. nih.gov Careful analysis of the diffraction data statistics is required to identify and properly account for twinning during structure refinement. While no specific instances of twinning have been reported for this compound compounds in the surveyed literature, it remains a possibility that crystallographers must be aware of when studying new materials based on this ligand.

A recent study on a [Sn₅Bi₃]³⁻ anion detailed disorder over two positions, which could be described by a 70° rotation or a mirror plane in different crystal structures. uni-regensburg.de This highlights the complexity that can arise in crystalline materials.

In-Situ Crystallography for Monitoring Framework Formation

The formation of MOFs and CPs is a dynamic process involving the self-assembly of metal ions and organic linkers. Traditional synthesis methods often only allow for the characterization of the final product, leaving the mechanism of formation as a "black box." In-situ crystallography, where diffraction data is collected in real-time as the reaction proceeds, is a powerful tool for monitoring the nucleation and growth of crystalline materials.

Techniques such as in-situ X-ray diffraction and in-situ Raman spectroscopy can provide valuable insights into the reaction pathways, identifying any intermediate phases that may form before the final product crystallizes. researchgate.net For example, in-situ time-resolved monitoring of the mechanochemical synthesis of mixed-ligand MOFs has been used to analyze reaction paths and understand the role of intermediate single-ligand metal complexes. researchgate.net

While there are no specific reports on the use of in-situ crystallography to monitor the formation of frameworks from this compound, this technique holds great promise for understanding the crystallization kinetics of new materials based on this ligand. By observing the formation process in real-time, it may be possible to optimize synthetic conditions to control the size, morphology, and purity of the resulting crystals. The development of new in-situ methods, such as monitoring mechanochemical MOF formation by NMR relaxation time correlation, is expanding the toolbox available to scientists for studying these complex processes. rsc.org

Spectroscopic Characterization Techniques Applied to 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid and Its Materials

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Framework Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for analyzing the structural integrity of the [1,1'-Biphenyl]-3,3',5-tricarboxylic acid ligand and monitoring its coordination to metal centers in MOFs.

In the FT-IR spectrum of the free ligand, characteristic vibrational modes are expected. A broad absorption band corresponding to the O-H stretching of the carboxylic acid groups is typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings typically appear in the 1400-1600 cm⁻¹ range. usc.edu

Upon the formation of a metal-organic framework, significant changes in the FT-IR spectrum occur, providing clear evidence of coordination. The most telling change is the disappearance of the broad O-H band and a shift in the carboxylate group's vibrations. umt.edu.my Instead of the single C=O stretch of the protonated acid, two new bands appear: the asymmetrical (νₐₛ) and symmetrical (νₛ) stretching vibrations of the deprotonated carboxylate group (COO⁻). These typically emerge around 1550-1620 cm⁻¹ and 1380-1450 cm⁻¹, respectively. researchgate.net The separation (Δν) between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode (monodentate, bidentate chelating, or bidentate bridging). Additionally, new bands at low frequencies (typically below 600 cm⁻¹) corresponding to metal-oxygen (M-O) bonds will appear, confirming the formation of the framework. umt.edu.myplos.org

Raman spectroscopy offers complementary information. The Raman spectra of MOFs based on carboxylate linkers show that the framework structure is generally retained during functionalization processes. nih.govresearchgate.net It is particularly useful for identifying the C-C stretching modes of the biphenyl (B1667301) backbone and can be less sensitive to water absorption, which can sometimes obscure features in FT-IR spectra.

Vibrational ModeTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Change Upon MOF Formation
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Disappearance or significant weakening
C=O Stretch (Carboxylic Acid)~1700Disappearance, replaced by COO⁻ stretches
COO⁻ Asymmetric StretchN/AAppearance (~1550-1620)
COO⁻ Symmetric StretchN/AAppearance (~1380-1450)
Aromatic C=C Stretch1400-1600Minor shifts upon coordination
Metal-Oxygen (M-O) StretchN/AAppearance (< 600)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the molecular structure of the this compound ligand in solution. For the resulting insoluble MOFs, solid-state NMR (ssNMR) is the technique of choice.

For the free ligand in a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would display distinct signals. The acidic protons of the three carboxylic acid groups would likely appear as a single broad resonance at a high chemical shift (δ > 10 ppm). The aromatic protons on the biphenyl core would exhibit a complex pattern of multiplets in the aromatic region (δ ≈ 7.5-9.0 ppm), with their specific shifts and coupling constants determined by their positions on the two rings. For the related biphenyl-3,3',5,5'-tetracarboxylic acid, aromatic proton signals have been reported at δ = 8.85 and 8.49 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation, showing distinct resonances for each unique carbon atom. The carbonyl carbons of the carboxylic acids are expected at the downfield end of the spectrum (δ ≈ 165-175 ppm). The aromatic carbons would appear between δ ≈ 120-150 ppm, with quaternary carbons (those attached to other carbons or carboxyl groups) showing different shifts than protonated carbons.

For MOFs, which are typically insoluble, solid-state NMR is employed. ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR can confirm the incorporation of the ligand into the framework. The spectra can reveal changes in the local environment of the carbon atoms upon coordination and can be used to study the symmetry of the ligand within the crystalline structure.

Electronic Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer and Electronic Transitions

Electronic or UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of the ligand and its MOFs. The spectra reveal electronic transitions, such as π→π* transitions within the ligand and charge transfer transitions between the metal and the ligand.

The UV-Vis spectrum of the free this compound ligand in solution is expected to be dominated by intense absorption bands in the UV region. These bands arise from π→π* transitions within the conjugated biphenyl system. The carboxylic acid groups can also contribute through n→π* transitions, although these are typically much weaker. Complex biphenyl derivatives have shown absorption maxima (λₘₐₓ) in the range of 370-390 nm. mdpi.com

Upon incorporation into a MOF, the ligand-based absorptions may shift. More significantly, new absorption bands can appear, particularly if a transition metal with accessible d-orbitals is used. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands provide insight into the electronic coupling between the organic linker and the inorganic nodes. For some MOFs, these transitions extend into the visible region, imparting color to the material. rsc.org The study of MOF-5, for example, identified an optical gap corresponding to strong excitonic effects. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within a material. For materials based on this compound, XPS is used to confirm the presence of the constituent elements (C, O, and the metal) and to probe their bonding environment.

High-resolution XPS spectra of the C 1s and O 1s regions are particularly informative.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into multiple peaks. The main peak at lower binding energy (typically 284.6-284.8 eV) is assigned to the C-C and C-H bonds of the aromatic biphenyl rings. nus.edu.sg A distinct peak at a higher binding energy (around 288-289 eV) corresponds to the carboxylate carbons (O-C=O), confirming the ligand's functionality.

O 1s Spectrum: The O 1s spectrum can differentiate between the oxygen environments. In the free acid, two peaks for C=O and C-O-H would be expected. In a MOF, these are replaced by a single, broader peak (or two closely spaced peaks) around 531-532 eV, characteristic of the oxygen atoms in the coordinated carboxylate groups bonded to the metal center.

XPS is also crucial for confirming the oxidation state of the metal ion in the framework, which is essential for understanding the material's electronic and magnetic properties.

Advanced Spectroscopic Probes for Investigating Framework Dynamics

Beyond static structural characterization, advanced spectroscopic techniques can probe the dynamic behavior of MOFs, which is crucial for applications in areas like gas separation, catalysis, and sensing. uva.nl

Femtosecond Two-Dimensional Infrared (2D-IR) Spectroscopy: This ultrafast technique can track vibrational energy transfer through the MOF structure on a femtosecond timescale. uva.nl By exciting specific vibrational modes on the this compound linkers, one can directly observe how quickly vibrational energy delocalizes across the framework, providing insight into the material's structural connectivity and energy dissipation pathways.

In-situ Vibrational Spectroscopy: Coupling FT-IR or Raman spectroscopy with reaction conditions allows for real-time monitoring of MOF crystallization. This approach can elucidate the mechanism of framework growth by identifying intermediate species and tracking the coordination of the ligand to the metal centers as the reaction progresses. rsc.org

Three-Dimensional Electron Diffraction (3D ED): While primarily a diffraction technique, 3D ED has emerged as a powerful tool for studying molecular motion within nanocrystalline MOFs. nih.govacs.org By analyzing atomic displacement parameters at different temperatures, it is possible to quantify the motion of the linker molecules, revealing how different parts of the this compound linker move within the framework. acs.org This is key to understanding the flexibility and guest diffusion processes in these porous materials. nih.gov

Functionalized MOF Probes: MOFs built from ligands like this compound can be functionalized to act as spectroscopic probes themselves. For instance, post-synthetic modification can introduce chromophores or reactive sites that change their spectroscopic (e.g., UV-Vis absorption or fluorescence) signal upon interaction with specific analytes, making them highly sensitive chemical sensors. acs.org

Computational and Theoretical Investigations of 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [1,1'-Biphenyl]-3,3',5-tricarboxylic acid, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its chemical reactivity and its utility as a building block in larger molecular assemblies.

DFT calculations typically focus on determining the ground-state electronic energy, the electron density distribution, and the energies of the molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and its electronic excitation properties. A larger HOMO-LUMO gap generally implies greater stability.

The distribution of electron density in the HOMO and LUMO reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. In biphenyl (B1667301) derivatives, the electron density of the HOMO is often distributed across the biphenyl rings, while the LUMO's electron density may be more localized on specific parts of the molecule, such as the carboxylic acid groups. uiuc.edu

PropertyRepresentative Calculated ValueSignificance
HOMO-LUMO Gap4-6 eVIndicates electronic stability and reactivity.
Ionization Potential7-9 eVEnergy required to remove an electron.
Electron Affinity1-2 eVEnergy released upon gaining an electron.
Dihedral Angle30-45°Affects conjugation and molecular packing.

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations of this compound-Based Frameworks

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For materials constructed from this compound, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), MD simulations provide a window into their dynamic behavior, structural stability, and interactions with guest molecules.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to model the system's evolution. This allows for the investigation of various phenomena at the atomic scale, including:

Structural Stability: MD simulations can assess the thermal and mechanical stability of frameworks by monitoring structural parameters like bond lengths, angles, and unit cell dimensions at different temperatures and pressures. This is crucial for determining the robustness of the material under operational conditions.

Diffusion of Guest Molecules: By simulating the movement of small molecules (e.g., gases, solvents) within the pores of the framework, MD can predict diffusion coefficients and elucidate the pathways for molecular transport. This is particularly important for applications in gas separation and storage.

Mechanical Properties: MD simulations can be used to calculate mechanical properties such as the bulk modulus, shear modulus, and Young's modulus, providing insight into the material's response to external stress.

Framework Dynamics: These simulations can reveal the intrinsic flexibility of the framework, including the "breathing" or "gate-opening" phenomena, where the framework undergoes structural changes in response to external stimuli like the introduction of guest molecules.

For example, MD simulations have been used to study the disruption of MOF-5 in water and the effect of defects on the desalination properties of UiO-66 MOFs. mdpi.com Such studies are critical for understanding the stability and performance of these materials in aqueous environments.

Simulation ParameterTypical Value/MethodPurpose
Force FieldUFF, DREIDING, or customDescribes interatomic potentials.
Time Step0.5 - 2.0 fsIntegration step for equations of motion.
Simulation Time1 - 100 nsDuration of the simulation to capture relevant dynamics.
EnsembleNVT, NPTControls thermodynamic variables (e.g., temperature, pressure).
Temperature300 K (or as required)Simulates conditions of interest.

Prediction of Coordination Geometries and Binding Affinities

The way in which the this compound ligand coordinates to metal centers is fundamental to the structure and properties of the resulting coordination polymers or MOFs. Computational methods can predict the preferred coordination geometries and estimate the strength of the metal-ligand bonds.

The three carboxylic acid groups on the ligand can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and bridging across multiple metal centers. The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.gov The coordination number of the central metal ion can range from 2 to over 12, but is commonly 6 for many transition metals, often resulting in an octahedral geometry. libretexts.org

Computational approaches, often in conjunction with crystallographic data from related structures, can be used to build models of potential coordination environments. Energy calculations on these models can then identify the most stable (lowest energy) geometries. For instance, in a known cadmium(II) coordination polymer, a related biphenyl-tetracarboxylate ligand was found to bridge five Cd(II) cations, exhibiting complex coordination modes. nih.gov

Binding affinity, which is a measure of the strength of the interaction between the ligand and the metal ion, can be estimated using quantum chemical calculations. These calculations can determine the interaction energy, which includes contributions from electrostatic interactions, covalent bonding, and van der Waals forces. A higher binding affinity suggests a more stable coordination complex. These predictions are invaluable for understanding the self-assembly processes that lead to the formation of extended frameworks and for designing materials with desired structural features.

Coordination FeatureDescriptionCommon Geometries
Coordination Number Number of atoms bonded to the central metal ion.4 (Tetrahedral, Square Planar), 5 (Trigonal Bipyramidal, Square Pyramidal), 6 (Octahedral) libretexts.orglibretexts.org
Coordination Mode Manner in which the carboxylate groups bind to the metal(s).Monodentate, Bidentate (Chelating/Bridging), Polydentate Bridging
Binding Site The specific atoms on the ligand that bond to the metal.Oxygen atoms of the carboxylate groups.

Computational Design and Screening of Novel this compound Materials

Computational design and high-throughput screening are becoming increasingly important for the discovery of new materials with tailored properties. For materials based on this compound, these methods can accelerate the identification of promising candidates for specific applications, such as gas storage, catalysis, or sensing.

The process typically involves the following steps:

Library Generation: A virtual library of candidate structures is created by combining the this compound ligand with different metal nodes and, in some cases, secondary ligands. This can result in thousands of hypothetical framework structures.

Property Prediction: For each structure in the library, key properties are predicted using computational methods. For example, Grand Canonical Monte Carlo (GCMC) simulations can be used to predict gas uptake capacities, while DFT calculations can be used to assess catalytic activity or electronic properties.

Screening and Selection: The calculated properties are then used to screen the library and identify the most promising candidates that meet specific performance criteria. For instance, in a search for materials for methane (B114726) storage, candidates would be ranked based on their predicted volumetric and gravimetric storage capacities.

Experimental Validation: The top-ranked candidates from the computational screening are then prioritized for experimental synthesis and characterization to validate the theoretical predictions.

This computational approach allows for the rapid exploration of a vast chemical space that would be impractical to investigate experimentally. It provides a rational basis for materials design, guiding synthetic efforts towards the most promising targets. For example, computational screening has been instrumental in identifying MOFs with exceptionally high surface areas for hydrogen storage. mdpi.com

Force Field Development for Simulating Interfacial Phenomena

Force fields are the cornerstone of classical molecular dynamics and Monte Carlo simulations. uiuc.edu A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. uiuc.edu For accurate simulations of systems containing this compound, especially at interfaces (e.g., with a solvent or a solid surface), a well-parameterized force field is essential.

Standard, general-purpose force fields like DREIDING or the General Amber Force Field (GAFF) may not always accurately represent the specific interactions of a novel molecule like this compound. lammpstube.comnih.gov Therefore, it is often necessary to develop or refine force field parameters specifically for the molecule of interest.

The parameterization process typically involves:

Defining Atom Types: Atoms in the molecule are classified into different types based on their chemical environment.

Determining Bonded Parameters: This includes equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsions. These parameters are often derived from quantum mechanical calculations (e.g., DFT) on the isolated molecule or small fragments, and/or from experimental data (e.g., from infrared spectroscopy or X-ray crystallography). uiuc.edu

Assigning Non-bonded Parameters: This involves determining the partial atomic charges and van der Waals parameters (Lennard-Jones potentials) for each atom type. Partial charges are crucial for describing electrostatic interactions and are often derived from fitting to the electrostatic potential calculated by quantum mechanics. nih.gov

Once developed, the force field's accuracy is tested by comparing simulation results for bulk properties (e.g., density, heat of vaporization) with experimental data. For interfacial phenomena, the force field must also be able to correctly reproduce properties like surface tension and adsorption energies. Accurate force fields are critical for simulating the behavior of this compound-based materials at interfaces, which is key to understanding their performance in applications such as sensing, catalysis, and as coatings.

Parameter TypeSource of Data for ParameterizationDescription
Bond Stretching QM calculations, Vibrational SpectroscopyDescribes the energy required to stretch or compress a covalent bond.
Angle Bending QM calculations, Vibrational SpectroscopyDescribes the energy required to bend the angle between three bonded atoms.
Dihedral Torsion QM calculations of rotational energy profilesDescribes the energy barrier for rotation around a chemical bond.
Partial Atomic Charges QM electrostatic potential fitting (e.g., RESP)Represents the distribution of charge within the molecule for electrostatic interactions. nih.gov
Van der Waals Fitting to experimental data (e.g., liquid density, heat of vaporization)Models short-range repulsive and long-range attractive (dispersion) forces.

Emerging Research Directions and Future Prospects for 1,1 Biphenyl 3,3 ,5 Tricarboxylic Acid

Integration of [1,1'-Biphenyl]-3,3',5-tricarboxylic Acid into Hybrid Materials

The development of hybrid materials, which combine distinct molecular or material components to achieve synergistic properties, represents a significant frontier in materials science. MOFs constructed from linkers like this compound are prime candidates for integration into such systems. These hybrid materials can be broadly categorized into two types: composites where the MOF is physically mixed with another material (e.g., a polymer), and materials where the MOF itself is chemically functionalized with other moieties.

The primary strategy involves using the MOF as a porous filler within a polymer matrix to create Mixed-Matrix Membranes (MMMs). The intrinsic porosity of a MOF built with this compound could be leveraged to enhance gas separation or filtration performance in these membranes. Another approach is the post-synthetic modification of the MOF, where functional molecules are attached to the framework after its initial synthesis. For instance, novel composites have been created through the direct assembly of polysulfides onto the surface of a Cu(II)-based MOF, which was then used for the highly selective extraction of heavy metal ions from aqueous solutions. nih.gov This surface functionalization approach could be readily applied to MOFs synthesized with this compound to create materials for targeted applications.

Strategies for Enhancing Framework Stability and Robustness

A critical challenge in the practical application of MOFs is their stability, particularly in the presence of water or under harsh thermal or chemical conditions. Research into enhancing the stability of frameworks derived from this compound focuses on several key strategies.

One of the most effective strategies is the selection of high-valence metal ions as the inorganic nodes. Based on the Hard and Soft Acids and Bases (HSAB) principle, trivalent metal cations like In(III), Fe(III), and Al(III) are hard acids that form strong, stable coordination bonds with the hard oxygen atoms of the carboxylate groups. rsc.org The use of In(III) is particularly noteworthy as its large ionic radius (0.94 Å) increases the kinetic lability of coordination, which can facilitate the formation of stable, single-crystal structures. rsc.org

Exploration of New Metal Centers and Coordination Motifs

The versatility of this compound as a linker stems from its ability to coordinate with a wide array of metal ions, leading to a diversity of structural outcomes. While common divalent metals like Cu(II) and Zn(II) are frequently used, research is expanding to include other metal centers to access novel framework topologies and properties.

Studies on the analogous linker biphenyl-2,4,4′-tricarboxylic acid have demonstrated the generation of a wide range of structures, from discrete 0D monomers to complex 3D MOFs, by using metals such as Co(II), Cd(II), Ni(II), and Pb(II). rsc.org The final structure is heavily guided by the specific metal node, the degree of deprotonation of the carboxylic acid groups, and the presence of any ancillary ligands. rsc.org Similarly, the simpler benzene-1,3,5-tricarboxylic acid has been successfully used to synthesize frameworks with Zn(II), Cu(II), Fe(III), Ni(II), and Al(III). plos.orgresearchgate.netnih.govresearchgate.net These examples strongly suggest that this compound can be paired with a diverse palette of metal ions to create new materials.

Table 1: Structural Diversity of MOFs from Analogous Carboxylic Acid Linkers

LinkerMetal Ion(s)Resulting Structure Type(s)Reference
Biphenyl-2,4,4′-tricarboxylic acidZn(II), Co(II), Cd(II), Ni(II), Pb(II)0D Monomers, 2D Polymers, 3D MOFs rsc.org
Benzene-1,3,5-tricarboxylic acidCu(II)1D Chains, 3D Frameworks (HKUST-1) researchgate.net
Benzene-1,3,5-tricarboxylic acidZn(II), Fe(III)Porous Frameworks plos.org
Benzene-1,3,5-tricarboxylic acidAl(III)Layered MOF Structure researchgate.net
Biphenyl-3,4',5-tricarboxylic acidCo(II)3D Framework rsc.org

Development of High-Throughput Synthesis and Characterization Methodologies

The traditional one-at-a-time solvothermal synthesis of MOFs can be time-consuming, hindering the rapid discovery of new materials. Consequently, there is a growing emphasis on developing high-throughput (HTS) methods for the synthesis and screening of MOFs. These methodologies can be applied to accelerate the exploration of frameworks based on this compound.

HTS techniques were instrumental in discovering novel nonmetallocene ligands, including biphenyl (B1667301) derivatives, for polymerization catalysis. nih.gov Similar approaches, involving automated robotic systems, can be used to rapidly vary synthesis parameters such as metal-to-linker ratios, solvent compositions, temperature, and pH. This allows for the efficient mapping of the synthetic landscape to identify conditions that yield crystalline materials with desired properties.

Furthermore, rapid synthesis techniques are emerging. For example, the potentiodynamic method, an electrochemical approach, has been used to synthesize Cu-BTC MOFs quickly and efficiently, with the solvent choice strongly influencing the final structure and surface area. researchgate.net Ultrasonic irradiation has also been employed to produce Ni-BTC MOFs with high yield. researchgate.net Applying these methods to this compound could significantly reduce synthesis times and facilitate the discovery of new phases and functionalities.

Synergistic Research Across Disciplines Utilizing this compound as a Platform

The unique structural characteristics of this compound make it a versatile building block for materials with applications spanning multiple scientific disciplines. The combination of its three coordination sites with the tunable biphenyl core allows for the design of MOFs with tailored pore environments, making them suitable for catalysis, sensing, and environmental remediation.

In catalysis, MOFs can serve as highly porous supports for active sites. For instance, a 3D cobalt(II) MOF constructed with biphenyl-3,4′,5-tricarboxylic acid was investigated as a precursor for preparing efficient electrocatalysts for the oxygen reduction reaction. rsc.org For environmental applications, the high surface area of MOFs is ideal for adsorption. A Cu-BTC MOF functionalized with polysulfide groups demonstrated excellent affinity and selectivity for capturing mercury ions from water. nih.gov In advanced materials, an Al-MOF derived from benzene-1,3,5-tricarboxylic acid is being explored for its potential use in Far-UVC applications. researchgate.net These examples highlight the immense potential for interdisciplinary research, where frameworks built from this compound can act as a foundational platform for developing next-generation materials.

Q & A

Basic: What are the recommended methods for synthesizing [1,1'-Biphenyl]-3,3',5-tricarboxylic acid, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for biphenyl formation followed by carboxylation. For purity optimization:

  • Recrystallization : Use polar solvents (e.g., ethanol-water mixtures) to remove impurities. highlights recrystallization from acetic acid for structurally similar tricarboxylic acids.
  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can isolate the compound.
  • Analytical Monitoring : Use HPLC or LC-MS (as referenced in ) to track reaction progress and purity.
  • Temperature Control : Maintain precise reflux conditions (e.g., 2.5–3 hours at 100°C) to minimize side reactions .

Advanced: How do researchers address discrepancies in reported solubility data for this compound?

Answer:
Discrepancies often arise from solvent purity, temperature, or measurement techniques. To resolve:

  • Standardize Conditions : Use USP-grade solvents and control temperature (e.g., 25°C) during solubility tests. notes solubility in ethanol and DMSO, which may vary with hydration.
  • Replicate Studies : Compare data across peer-reviewed sources (e.g., PubChem, NIST) to identify outliers.
  • Spectroscopic Validation : Use NMR ( ) to confirm if solubility differences stem from polymorphic forms or impurities.
  • Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility models (see for analogous biphenyl systems) .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Adhere to OSHA and GHS guidelines ( ):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes ().
  • Storage : Keep in airtight containers in dry, cool environments to prevent degradation .

Advanced: What experimental strategies determine the crystal structure of this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation (e.g., from DMF/water). details SCXRD parameters (R factor = 0.068) for benzene-tricarboxylic acid analogs.
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database.
  • Thermal Analysis : Use DSC/TGA to assess stability during data collection (e.g., for trimesic acid derivatives).
  • Computational Refinement : Employ software like SHELXL to resolve disordered carboxyl groups .

Basic: Which spectroscopic techniques characterize this compound effectively?

Answer:

  • FT-IR : Identify carboxyl (C=O stretch ~1700 cm⁻¹) and biphenyl (C-H bend ~750 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR ( ) resolves aromatic proton environments and carboxyl carbon signals (~170 ppm).
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular weight (e.g., : MW = 225.16 g/mol).
  • UV-Vis : Monitor conjugation effects in solutions (e.g., λmax ~260 nm for biphenyl systems) .

Advanced: How can computational models predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to study electron distribution at carboxyl groups (see for biphenyl-acetic acid analogs).
  • MD Simulations : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.